1-(5,7-Difluoroquinolin-6-yl)ethanamine

Description

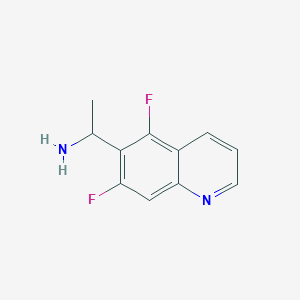

1-(5,7-Difluoroquinolin-6-yl)ethanamine is a fluorinated quinoline derivative characterized by an ethanamine side chain at the 6-position of the quinoline ring and fluorine substituents at the 5- and 7-positions. The compound’s structure combines the aromatic quinoline scaffold—a common motif in bioactive molecules—with fluorine atoms that enhance electronic properties and metabolic stability.

Properties

Molecular Formula |

C11H10F2N2 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

1-(5,7-difluoroquinolin-6-yl)ethanamine |

InChI |

InChI=1S/C11H10F2N2/c1-6(14)10-8(12)5-9-7(11(10)13)3-2-4-15-9/h2-6H,14H2,1H3 |

InChI Key |

ZLWVMEZQZAEREO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(5,7-Difluoroquinolin-6-yl)ethanamine. Key differences in substituents, ring saturation, and biological activity are highlighted.

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS 1342712-03-1)

- Structure: Features a tetrahydroquinoline core (saturated ring) with a methanamine group at the 6-position and an ethyl substituent on the nitrogen .

- Substituents: Lacks fluorine atoms, which may reduce electronegativity and metabolic resistance. Amine Group: Methanamine (CH2NH2) vs. ethanamine (CH2CH2NH2), impacting molecular flexibility and hydrogen-bonding capacity.

- Applications: Not explicitly stated, but tetrahydroquinoline derivatives are often explored for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration.

Rivastigmine and Tacrine (Acetylcholinesterase Inhibitors)

- Structure: Rivastigmine contains a carbamate group linked to a dimethylaminoethyl-substituted phenyl moiety; Tacrine features a tetrahydroacridine core with an amino group .

- Key Differences: Core Scaffold: Tacrine’s acridine vs. quinoline in the target compound; Rivastigmine’s phenyl-carbamate structure diverges significantly. Fluorination: Neither compound includes fluorine substituents, which are critical in the target compound for modulating electronic and steric effects. Bioactivity: Both are acetylcholinesterase inhibitors used in Alzheimer’s disease, whereas this compound’s biological targets remain uncharacterized in the evidence.

4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives

- Structure : Diamine-substituted fluorobenzene derivatives synthesized via SnCl2-mediated reduction of nitro precursors .

- Key Differences: Aromatic System: Benzene vs. quinoline, limiting π-π stacking interactions and heterocyclic reactivity. Fluorine Position: Single fluorine at the 5-position vs. dual fluorines at 5- and 7-positions in the target compound. Stability: The diamine group in these derivatives is noted to be unstable, necessitating immediate use in further reactions, whereas the ethanamine group in the target compound may offer greater stability.

Comparative Data Table

Research Implications and Gaps

- Electronic Effects: The dual fluorination in this compound likely enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, but experimental data on lipophilicity (logP) or pKa are lacking.

- Biological Activity : While acetylcholinesterase inhibitors like Tacrine highlight the relevance of amine-containing heterocycles, the target compound’s specific interactions require empirical validation.

- Synthetic Optimization : Methods from (e.g., SnCl2 reductions) could be adapted for intermediates in the target compound’s synthesis, but fluorine incorporation may necessitate specialized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.